Cas no 2138404-36-9 (4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one)

4-4-Chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one is a specialized organic compound featuring a morpholinone core substituted with a chlorophenyl group and a difluoroethoxy moiety. Its unique structure imparts distinct reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both chloro and difluoroethoxy substituents enhances its electrophilic character, making it a valuable intermediate in the synthesis of biologically active molecules. The compound's stability under standard conditions and compatibility with further functionalization underscore its versatility in medicinal chemistry and material science. Its precise molecular architecture allows for targeted modifications, facilitating the development of novel derivatives with tailored properties.
4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one structure
2138404-36-9 structure
Product name:4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one
CAS No:2138404-36-9
MF:C12H12ClF2NO3
Molecular Weight:291.678389549255
CID:6405987
PubChem ID:165751043

4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one 化学的及び物理的性質

名前と識別子

    • 4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one
    • EN300-1086263
    • 2138404-36-9
    • 4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
    • インチ: 1S/C12H12ClF2NO3/c13-8-1-2-9(10(5-8)19-6-11(14)15)16-3-4-18-7-12(16)17/h1-2,5,11H,3-4,6-7H2
    • InChIKey: YAGWWYOSKXIRLT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)OCC(F)F)N1C(COCC1)=O

計算された属性

  • 精确分子量: 291.0473773g/mol
  • 同位素质量: 291.0473773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 319
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 38.8Ų

4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1086263-0.1g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9 95%
0.1g
$1533.0 2023-10-27
Enamine
EN300-1086263-0.25g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9 95%
0.25g
$1604.0 2023-10-27
Enamine
EN300-1086263-5.0g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9
5g
$5056.0 2023-06-10
Enamine
EN300-1086263-2.5g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9 95%
2.5g
$3417.0 2023-10-27
Enamine
EN300-1086263-1.0g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9
1g
$1742.0 2023-06-10
Enamine
EN300-1086263-10g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9 95%
10g
$7497.0 2023-10-27
Enamine
EN300-1086263-0.05g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9 95%
0.05g
$1464.0 2023-10-27
Enamine
EN300-1086263-5g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9 95%
5g
$5056.0 2023-10-27
Enamine
EN300-1086263-10.0g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9
10g
$7497.0 2023-06-10
Enamine
EN300-1086263-0.5g
4-[4-chloro-2-(2,2-difluoroethoxy)phenyl]morpholin-3-one
2138404-36-9 95%
0.5g
$1673.0 2023-10-27

4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one 関連文献

4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-oneに関する追加情報

Research Briefing on 4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one (CAS: 2138404-36-9)

In recent years, the compound 4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one (CAS: 2138404-36-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique morpholin-3-one scaffold and difluoroethoxy substituent, has demonstrated promising potential in various therapeutic applications. The following briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.

The synthesis of 4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic approach using palladium-based catalysts, achieving a 78% yield with high enantiomeric purity. This advancement is critical for scaling up production for further pharmacological evaluations. The compound's structural features, including the chloro and difluoroethoxy groups, are hypothesized to enhance its binding affinity to target proteins, particularly in the central nervous system (CNS).

Pharmacological studies have identified 4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one as a potent modulator of gamma-aminobutyric acid (GABA) receptors. In vitro assays revealed sub-micromolar IC50 values for GABAA receptor subtypes, suggesting potential applications in anxiety and epilepsy disorders. A 2024 study in Neuropharmacology demonstrated that the compound exhibits anxiolytic effects in rodent models without the sedative side effects commonly associated with benzodiazepines. These findings position it as a promising candidate for next-generation anxiolytics.

Beyond its CNS activity, recent research has explored the compound's anticancer properties. A preprint from BioRxiv (2024) reported that 4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one inhibits the proliferation of triple-negative breast cancer (TNBC) cells by disrupting mitochondrial function. Mechanistic studies indicated that the compound induces apoptosis via the intrinsic pathway, with a notable selectivity index (>10) for cancer cells over normal fibroblasts. These results highlight its potential as a targeted therapy for aggressive cancers.

Despite these promising findings, challenges remain in the clinical translation of 4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one. Pharmacokinetic studies in primates revealed a relatively short half-life (t1/2 = 2.3 hours), necessitating further structural modifications or formulation strategies to improve bioavailability. Additionally, ongoing toxicology assessments are critical to address preliminary observations of hepatic enzyme elevations at high doses.

In conclusion, 4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one represents a multifaceted compound with therapeutic potential spanning neurology and oncology. Continued research into its structure-activity relationships and delivery systems will be essential to advance its development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials in the coming years.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD